
2-((4-Bromobenzyl)amino)-2-oxoethyl 2,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a benzyl group (a benzene ring attached to a CH2 group), an amino group (NH2), a carbonyl group (C=O), and a benzoate group (a benzene ring attached to a COO- group). It also contains bromine and fluorine atoms, which are often used in organic compounds to modify their properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and benzoate precursors. The bromine and fluorine atoms could be added through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and halogen atoms. The exact structure would depend on the positions of these groups on the benzene rings .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the amino and carbonyl groups, in particular, suggests that it could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these halogens .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing a Schiff base. These compounds, including one structurally related to the requested compound, showed excellent properties as photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. Their high singlet oxygen quantum yield and good fluorescence properties make them promising for Type II PDT mechanisms, highlighting a significant potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Khalifa, Baset, and El-Eraky (2012) investigated the synthesis of novel compounds including an analog of the requested compound, demonstrating significant anticonvulsant activity. The study's findings suggest the compounds' efficacy in protection against seizures, with some showing comparable potency to phenytoin, a standard anticonvulsant drug. This indicates their potential application in developing new treatments for epilepsy and related disorders (Khalifa, Baset, & El-Eraky, 2012).
Synthetic Intermediates in Material Science
Deng et al. (2015) reported on the synthesis of 2,4,5-trifluorobenzoic acid, a compound structurally related to the requested chemical, highlighting its importance as a synthetic intermediate in material science and the pharmaceutical industry. The study demonstrates a facile continuous microflow process for its synthesis, suggesting the potential of such compounds in facilitating efficient and scalable production processes for materials and drugs (Deng et al., 2015).
Antimicrobial and Antioxidant Activities
Research by Menteşe, Ülker, and Kahveci (2015) focused on the synthesis of benzimidazole derivatives, including those with bromobenzyl groups similar to the requested compound, examining their antimicrobial and antioxidant activities. These compounds showed significant activities, indicating their potential use in developing new antimicrobial agents and antioxidants (Menteşe, Ülker, & Kahveci, 2015).
Herbicidal Applications
A study by Hwang et al. (2005) synthesized a derivative with good rice selectivity and potent herbicidal activity against annual weeds, suggesting the utility of such compounds in agricultural applications. The study underscores the potential of these chemicals in developing new herbicides with low environmental toxicity (Hwang et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2NO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-7-12(18)5-6-14(13)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGZXKZQICMUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

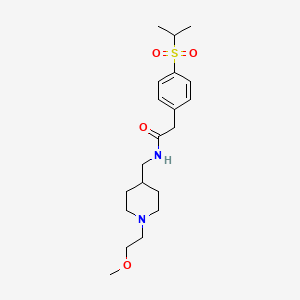
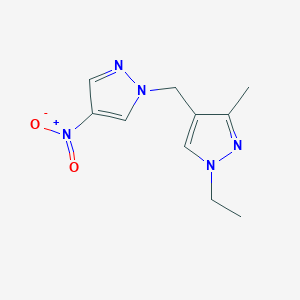

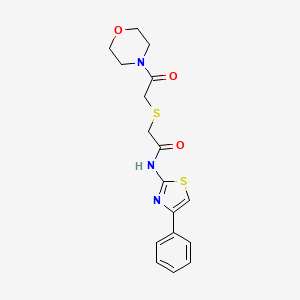
![N-(4-chlorobenzyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2876916.png)


![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)
![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)
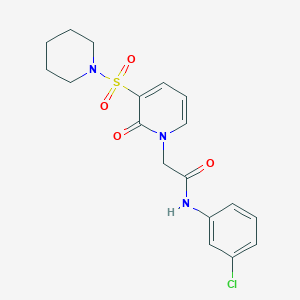
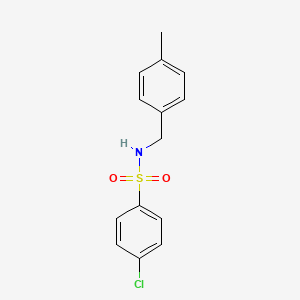
![7-(4-Bromopyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876926.png)
![(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2876932.png)
